Cas no 1075756-60-3 (2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)-)

2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)- 化学的及び物理的性質
名前と識別子
-
- 2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)-
-
- インチ: 1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
- InChIKey: FAXIYWZAHFHREE-WCCKRBBISA-N
- ほほえんだ: [C@H](C1=NC=C(F)C=N1)(N)C.Cl
2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM485303-1g |
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride(1x) |
1075756-60-3 | 95% | 1g |
$364 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD244301-1g |
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride(1:x) |
1075756-60-3 | 95+% | 1g |
¥2604.0 | 2023-03-01 | |
Ambeed | A148953-1g |
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride(1:x) |
1075756-60-3 | 95+% | 1g |
$368.0 | 2024-04-26 |
2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)- 関連文献
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)-に関する追加情報
Research Brief on 2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)- (CAS: 1075756-60-3)
The compound 2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)- (CAS: 1075756-60-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral small molecule, characterized by its fluorinated pyrimidine backbone and α-methyl substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a key intermediate or active pharmaceutical ingredient (API) in drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of this compound, highlighting its role as a building block for novel kinase inhibitors. The researchers demonstrated that the (αS)-configuration is critical for maintaining biological activity, with the hydrochloride salt form improving solubility and stability. The 5-fluoro substitution was found to enhance binding affinity to target proteins while the α-methyl group contributed to metabolic stability.
In pharmacological evaluations, this compound has shown selective activity against several disease-relevant targets. Recent preclinical data presented at the 2024 American Chemical Society meeting revealed its potential as a modulator of specific signaling pathways involved in inflammatory disorders. The hydrochloride salt form (CAS: 1075756-60-3) demonstrated improved pharmacokinetic properties compared to the free base, with enhanced oral bioavailability in animal models.
Structural-activity relationship (SAR) studies have identified this compound as a valuable scaffold for further derivatization. Researchers at major pharmaceutical companies have incorporated it into their drug discovery pipelines, particularly for developing targeted therapies in oncology and autoimmune diseases. The chiral center at the α-position has been shown to be crucial for both potency and selectivity, with the (αS)-enantiomer displaying superior biological activity compared to its (αR)-counterpart.
From a chemical perspective, recent advances in asymmetric synthesis have improved the production efficiency of this compound. A 2024 patent application describes a novel catalytic system that achieves >99% enantiomeric excess for the (αS)-configuration while maintaining high yield. This development is particularly significant as it addresses previous challenges in large-scale production of this chiral building block.
Analytical characterization of 2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)- has been extensively documented in recent literature. Advanced techniques including X-ray crystallography, NMR spectroscopy, and mass spectrometry have confirmed its structural features and purity. These analyses are critical for quality control in pharmaceutical applications where precise stereochemistry is essential for biological activity.
Looking forward, this compound continues to be an important subject of research with several clinical candidates derived from this scaffold currently in development. Its unique combination of structural features - the fluoropyrimidine core, chiral amine functionality, and hydrochloride salt form - make it a versatile platform for medicinal chemistry optimization. Future research directions likely include exploration of its applications in additional therapeutic areas and further refinement of its synthetic accessibility.
1075756-60-3 (2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:), (αS)-) 関連製品
- 364785-01-3((E)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide)
- 864858-05-9(ethyl 6-acetyl-2-(2-phenylquinoline-4-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)
- 1021221-24-8(N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)acetamide)
- 667400-41-1(4-(4-Chlorophenyl)-3-methyl-1H-pyrazole)
- 1480-89-3(6-Fluoro-7H-purine)
- 1805239-01-3(4-Bromo-3-(chloromethyl)-5-(difluoromethyl)-2-hydroxypyridine)
- 1344543-07-2((2S)-4-(4-chloro-3-methylphenyl)butan-2-amine)
- 1806971-82-3(4-(Difluoromethyl)-2-hydroxy-5-methoxypyridine-3-sulfonamide)
- 1806549-75-6(Ethyl 4-(chloromethyl)-3-propionylbenzoate)
- 31982-78-2(H-Leu-NHOH·TFA)
